Cas no 1280862-56-7 (2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile)

2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile is a specialized organic compound featuring a substituted imidazolidine core with a trifluoromethylphenyl group and an acetonitrile functionalization. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis, particularly as an intermediate for heterocyclic frameworks. The presence of the electron-withdrawing trifluoromethyl group enhances stability and influences regioselectivity in further transformations. The acetonitrile moiety offers versatility for nucleophilic substitution or cyclization reactions. Its well-defined crystalline form ensures consistent purity, facilitating precise applications in medicinal chemistry and material science research. Suitable for controlled environments due to its reactive nitrile group.
2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile structure
1280862-56-7 structure
Product Name:2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile
CAS No:1280862-56-7
MF:C13H10F3N3O2
MW:297.2326130867
CID:6063909
PubChem ID:53505194
Update Time:2025-10-28

2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 1280862-56-7
    • Z428776054
    • 2-{4-methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile
    • AKOS034315778
    • EN300-26680862
    • 2-[4-methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetonitrile
    • 2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile
    • Inchi: 1S/C13H10F3N3O2/c1-12(10(20)19(7-6-17)11(21)18-12)8-2-4-9(5-3-8)13(14,15)16/h2-5H,7H2,1H3,(H,18,21)
    • InChI Key: NGSVNIYRCHDEGW-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C1(C)C(N(CC#N)C(N1)=O)=O)(F)F

Computed Properties

  • Exact Mass: 297.07251106g/mol
  • Monoisotopic Mass: 297.07251106g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 73.2Ų

2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26680862-0.05g
1280862-56-7
0.05g
$212.0 2023-05-30

Additional information on 2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile

Comprehensive Guide to 2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile (CAS No. 1280862-56-7)

2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile (CAS No. 1280862-56-7) is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. This imidazolidine derivative features a unique molecular structure, combining a trifluoromethylphenyl group with a dioxoimidazolidine core, making it a valuable intermediate in drug discovery and material science. Researchers are increasingly interested in this compound due to its structural complexity and potential applications in small-molecule therapeutics and functional materials.

The compound's CAS number 1280862-56-7 serves as a unique identifier in chemical databases, facilitating precise tracking in research and development. Its acetonitrile functional group enhances solubility in organic solvents, which is crucial for laboratory applications. Recent studies highlight its relevance in developing enzyme inhibitors, particularly for targets involved in inflammatory and metabolic disorders. The presence of the trifluoromethyl group improves metabolic stability, a key consideration in modern medicinal chemistry.

In the context of current research trends, 2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile aligns with the growing demand for fluorinated compounds in drug design. Fluorination is a hot topic in pharmaceutical R&D, as it often enhances bioavailability and target specificity. The compound's imidazolidinone scaffold is also noteworthy, as similar structures appear in FDA-approved drugs for conditions like diabetes and hypertension.

From a synthetic chemistry perspective, this compound demonstrates interesting reactivity patterns. The dioxoimidazolidine moiety can participate in various transformations, enabling the creation of diverse molecular architectures. Chemists value such versatile intermediates for building complex molecules efficiently. The compound's stability under standard laboratory conditions makes it particularly useful for multistep synthesis applications.

The market for specialized chemical intermediates like CAS 1280862-56-7 has expanded significantly, driven by increased pharmaceutical outsourcing and the need for novel research chemicals. Analytical data shows growing interest in this compound across academic and industrial laboratories, particularly in North America and Asia. Proper handling requires standard laboratory safety protocols, though it doesn't fall under hazardous material classifications.

Quality control for 2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile typically involves HPLC purity analysis and spectroscopic characterization (NMR, MS). Researchers should store the material in cool, dry conditions to maintain stability. The compound's structure-activity relationships continue to be explored, with particular attention to how modifications might influence biological activity.

Environmental considerations for this compound follow standard protocols for laboratory chemicals. While not classified as environmentally hazardous, proper disposal methods should be observed. The trifluoromethyl group imparts certain environmental persistence, warranting responsible handling in line with green chemistry principles gaining traction in modern laboratories.

Future research directions for CAS 1280862-56-7 may explore its potential in covalent inhibitor development or as a scaffold for proteolysis-targeting chimeras (PROTACs). The compound's unique structure offers opportunities for intellectual property development in pharmaceutical applications. As the chemical industry moves toward more sustainable synthesis methods, novel routes to this intermediate may emerge.

For researchers sourcing this material, verification of the CAS registry number 1280862-56-7 ensures product authenticity. Reputable suppliers provide comprehensive analytical data and certificates of analysis. The compound's pricing reflects its specialized nature and the complexity of its synthesis, with costs varying based on purity and quantity requirements.

In summary, 2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile represents an important chemical building block with diverse research applications. Its structural features align with current trends in drug discovery and material science, making it a compound of continuing interest to the scientific community. Ongoing studies will further elucidate its full potential in various chemical and biological applications.

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